![molecular formula C13H12Cl2N2O3S B345835 [(2,5-ジクロロ-4-エトキシフェニル)スルホニル]-3-ピリジンアミン CAS No. 898654-35-8](/img/structure/B345835.png)
[(2,5-ジクロロ-4-エトキシフェニル)スルホニル]-3-ピリジンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. It features a complex structure with two chlorine atoms, an ethoxy group, a pyridinyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
科学的研究の応用
2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of 4-ethoxybenzenesulfonamide followed by the introduction of the pyridinyl group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced sulfonamide derivatives.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
作用機序
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
類似化合物との比較
- 2,5-Dichloro-4-methoxy-N-pyridin-3-ylbenzenesulfonamide
- 2,5-Dichloro-4-ethoxy-N-phenylbenzenesulfonamide
- 2,5-Dichloro-4-ethoxy-N-pyridin-2-ylbenzenesulfonamide
Comparison: Compared to its analogs, 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to the specific positioning of the ethoxy and pyridinyl groups, which can influence its reactivity and biological activity. The presence of the pyridinyl group at the 3-position, as opposed to the 2-position, can result in different binding affinities and selectivities for molecular targets.
特性
IUPAC Name |
2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-2-20-12-6-11(15)13(7-10(12)14)21(18,19)17-9-4-3-5-16-8-9/h3-8,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOYKIGEVGEISF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
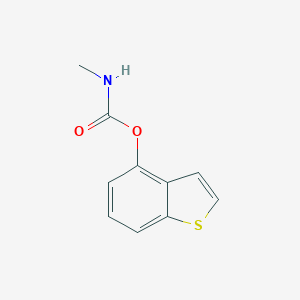

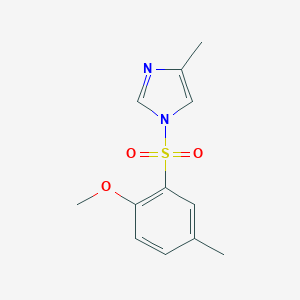
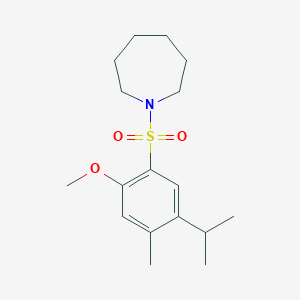
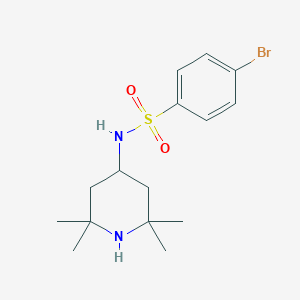
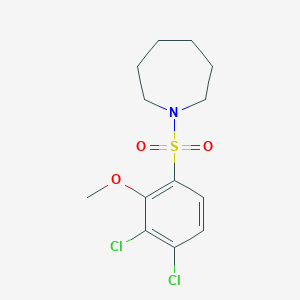
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)
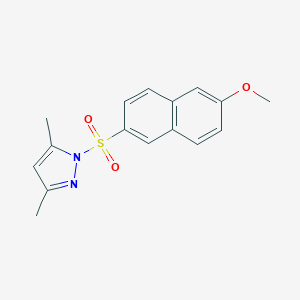

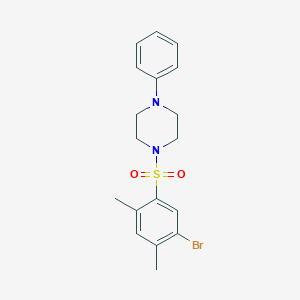


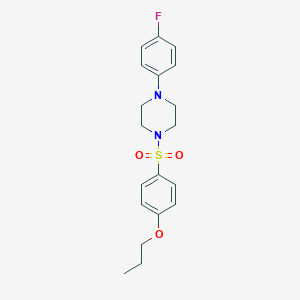
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)
